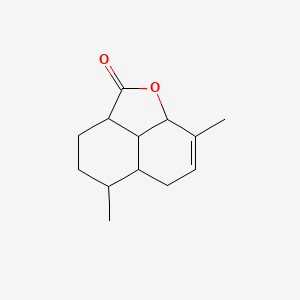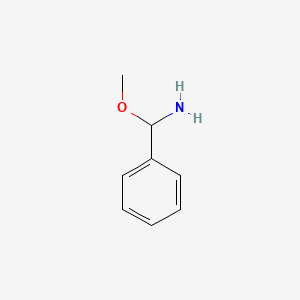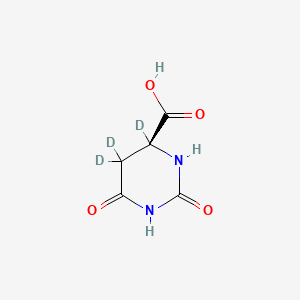
L-Dihydroorotic Acid-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Dihydroorotic Acid-D3, also known as (4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid, is a deuterium-labeled analog of L-Dihydroorotic Acid. This compound is primarily used in scientific research to study enzyme mechanisms, particularly those involving dihydroorotate dehydrogenase. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Dihydroorotic Acid-D3 typically involves the incorporation of deuterium atoms into the L-Dihydroorotic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and industrial applications .
化学反应分析
Types of Reactions
L-Dihydroorotic Acid-D3 undergoes various chemical reactions, including:
Oxidation: Conversion to orotic acid through the action of dihydroorotate dehydrogenase.
Reduction: Reduction of the carboxylic acid group to form corresponding alcohols.
Substitution: Replacement of functional groups with other substituents under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .
Major Products
The major products formed from these reactions include orotic acid, reduced alcohol derivatives, and substituted analogs of this compound. These products are often used in further biochemical and analytical studies.
科学研究应用
L-Dihydroorotic Acid-D3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine biosynthesis.
Medicine: Investigated for its potential role in inhibiting dihydroorotate dehydrogenase, which is a target for certain anticancer and immunosuppressive drugs.
Industry: Utilized in the production of labeled standards for analytical methods such as mass spectrometry
作用机制
L-Dihydroorotic Acid-D3 acts as a substrate for dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. The enzyme catalyzes the oxidation of this compound to orotic acid, which is a key step in the biosynthesis of pyrimidine nucleotides. This process is crucial for DNA and RNA synthesis in rapidly proliferating cells .
相似化合物的比较
Similar Compounds
L-Dihydroorotic Acid: The non-deuterated analog of L-Dihydroorotic Acid-D3.
Orotic Acid: The oxidized product of L-Dihydroorotic Acid.
Dihydroorotate: Another intermediate in the pyrimidine biosynthesis pathway
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool for understanding biochemical pathways and enzyme mechanisms .
属性
分子式 |
C5H6N2O4 |
|---|---|
分子量 |
161.13 g/mol |
IUPAC 名称 |
(4S)-4,5,5-trideuterio-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/t2-/m0/s1/i1D2,2D |
InChI 键 |
UFIVEPVSAGBUSI-RBXBQAPRSA-N |
手性 SMILES |
[2H][C@]1(C(C(=O)NC(=O)N1)([2H])[2H])C(=O)O |
规范 SMILES |
C1C(NC(=O)NC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



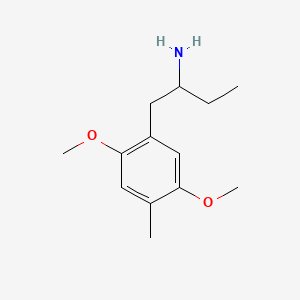
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
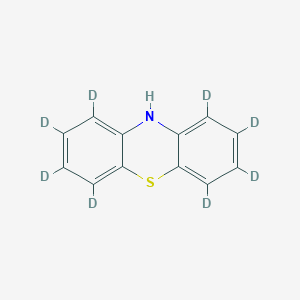
![2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12294960.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)

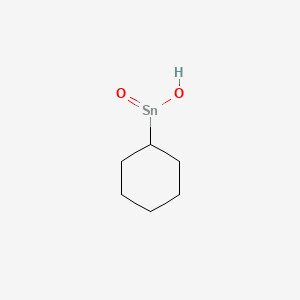
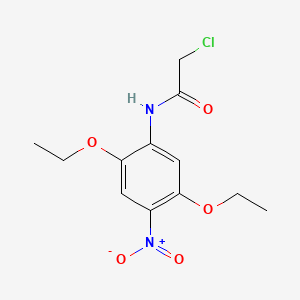
![4-(2-Ethylhexyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B12294980.png)

